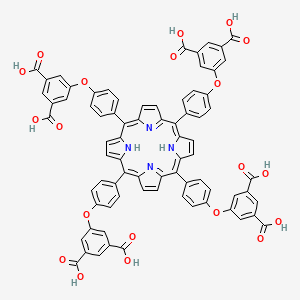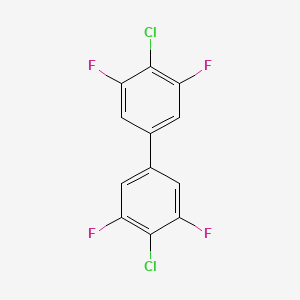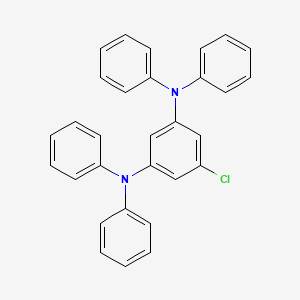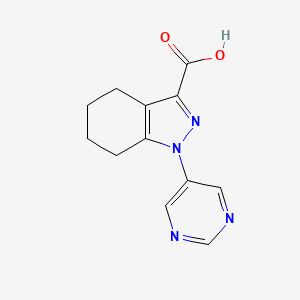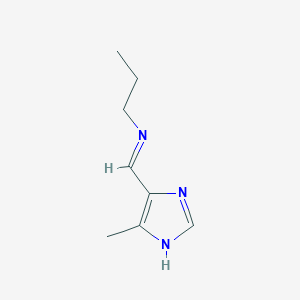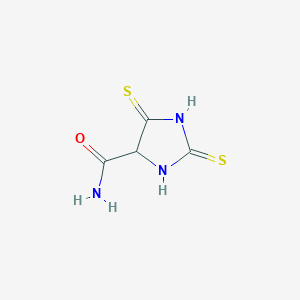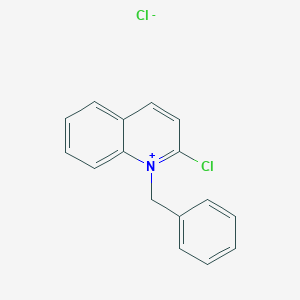
1-Benzyl-2-chloroquinolin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-2-chloroquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline backbone This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the quinoline ring and a chlorine atom at the second position The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloroquinolin-1-ium chloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-Benzyl-2-chloroquinolin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Electrophilic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
科学研究应用
1-Benzyl-2-chloroquinolin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biomolecules.
Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. This compound is used in the development and testing of new therapeutic agents.
Industry: It is employed in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes
作用机制
The mechanism of action of 1-Benzyl-2-chloroquinolin-1-ium chloride involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to cell death. The benzyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes .
相似化合物的比较
2-Chloroquinoline: Lacks the benzyl group, making it less lipophilic and potentially less effective in biological systems.
1-Benzylquinolin-1-ium chloride: Similar structure but without the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
Uniqueness: 1-Benzyl-2-chloroquinolin-1-ium chloride stands out due to its unique combination of a benzyl group and a chlorine atom on the quinoline ring.
属性
分子式 |
C16H13Cl2N |
|---|---|
分子量 |
290.2 g/mol |
IUPAC 名称 |
1-benzyl-2-chloroquinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13ClN.ClH/c17-16-11-10-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
InChI 键 |
UDEMUNOSBVMBII-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=C(C=CC3=CC=CC=C32)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


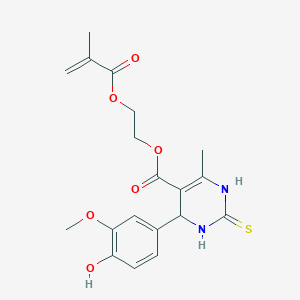
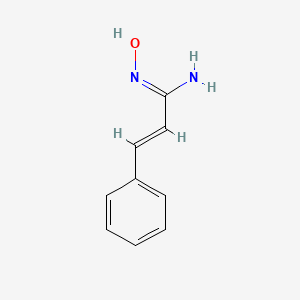

![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
